molecular formula C17H18O3 B8794537 (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide

(2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide

Cat. No. B8794537
M. Wt: 270.32 g/mol
InChI Key: ZQYWPQIIGBBDNY-UHFFFAOYSA-N
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Patent
US06376711B1

Procedure details

(2RS,3RS)-1,2-Epoxy-3-(2-ethoxyphenoxy)-3-phenylpropane (47.7 g) and dimethyl carbonate (700 mL) were stirred to form a white slurry. Triethylamine (52 mL) was added and the mixture cooled to 6-10° C. using an ice/H2O bath, a solution of chloroacetyl chloride (13.8 mL) in dimethyl carbonate (50 mL) was added over a 30 minute period keeping the temperature between 4-10° C. The mixture was stirred for 1 hour. The mixture was washed with 500 mL of H2O and then with 500 mL of 3% aqueous NaCl solution. The organic layer was concentrated under vacuum at 40° C. to yield a dark oil. Isopropanol (500 mL) was added and the mixture again concentrated to remove any residual dimethyl carbonate, yielding the title compound.
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH:4]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[O:18][CH2:19][CH3:20])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:2]1.C([N:23](CC)CC)C.[Cl:28][CH2:29][C:30](Cl)=[O:31].C(O)(C)C>C(=O)(OC)OC>[Cl:28][CH2:29][C:30]([NH:23][CH2:2][CH:3]([OH:1])[CH:4]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH2:19][CH3:20])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:31]

Inputs

Step One
Name
Quantity
47.7 g
Type
reactant
Smiles
O1CC1C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
13.8 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)(OC)=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 (± 2) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a white slurry
CUSTOM
Type
CUSTOM
Details
between 4-10° C
WASH
Type
WASH
Details
The mixture was washed with 500 mL of H2O
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum at 40° C.
CUSTOM
Type
CUSTOM
Details
to yield a dark oil
CONCENTRATION
Type
CONCENTRATION
Details
the mixture again concentrated
CUSTOM
Type
CUSTOM
Details
to remove any residual dimethyl carbonate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NCC(C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06376711B1

Procedure details

(2RS,3RS)-1,2-Epoxy-3-(2-ethoxyphenoxy)-3-phenylpropane (47.7 g) and dimethyl carbonate (700 mL) were stirred to form a white slurry. Triethylamine (52 mL) was added and the mixture cooled to 6-10° C. using an ice/H2O bath, a solution of chloroacetyl chloride (13.8 mL) in dimethyl carbonate (50 mL) was added over a 30 minute period keeping the temperature between 4-10° C. The mixture was stirred for 1 hour. The mixture was washed with 500 mL of H2O and then with 500 mL of 3% aqueous NaCl solution. The organic layer was concentrated under vacuum at 40° C. to yield a dark oil. Isopropanol (500 mL) was added and the mixture again concentrated to remove any residual dimethyl carbonate, yielding the title compound.
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH:4]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[O:18][CH2:19][CH3:20])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:2]1.C([N:23](CC)CC)C.[Cl:28][CH2:29][C:30](Cl)=[O:31].C(O)(C)C>C(=O)(OC)OC>[Cl:28][CH2:29][C:30]([NH:23][CH2:2][CH:3]([OH:1])[CH:4]([O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH2:19][CH3:20])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:31]

Inputs

Step One
Name
Quantity
47.7 g
Type
reactant
Smiles
O1CC1C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
13.8 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)(OC)=O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 (± 2) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a white slurry
CUSTOM
Type
CUSTOM
Details
between 4-10° C
WASH
Type
WASH
Details
The mixture was washed with 500 mL of H2O
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum at 40° C.
CUSTOM
Type
CUSTOM
Details
to yield a dark oil
CONCENTRATION
Type
CONCENTRATION
Details
the mixture again concentrated
CUSTOM
Type
CUSTOM
Details
to remove any residual dimethyl carbonate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NCC(C(C1=CC=CC=C1)OC1=C(C=CC=C1)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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